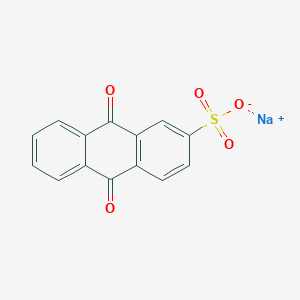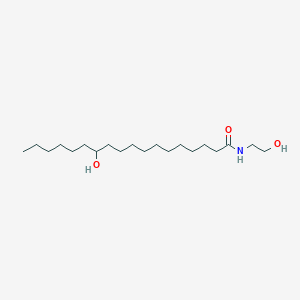
Benzoic acid, 2-(ethylamino)-5-sulfo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(ethylamino)-5-sulfo- is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 249.27 g/mol. This compound is commonly known as EABS and is used in various biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of EABS is not fully understood. However, it is known that EABS can interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can result in changes in the conformation and function of the biological molecules.
Effets Biochimiques Et Physiologiques
EABS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to bind to DNA and RNA, which can affect their structure and function. In addition, EABS has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EABS in lab experiments is its ability to act as a pH indicator and a fluorescent probe. This allows researchers to monitor changes in pH and fluorescence in real-time. However, one of the limitations of using EABS is its potential toxicity. It is important to use EABS in appropriate concentrations and to take necessary safety precautions when handling this compound.
Orientations Futures
There are several future directions for research on EABS. One area of research is the development of new synthetic methods for EABS that are more efficient and cost-effective. Another area of research is the study of the interaction of EABS with biological molecules, such as proteins and nucleic acids, at the molecular level. This research can provide insight into the mechanism of action of EABS and its potential applications in drug discovery and development. Additionally, research on the potential toxicity of EABS and its effects on human health is needed.
Méthodes De Synthèse
The synthesis of EABS is a multi-step process that involves several chemical reactions. The most common method for synthesizing EABS is by reacting 2-ethylaniline with chlorosulfonic acid, followed by the addition of sodium hydroxide to the resulting product. The final step involves the addition of benzoic acid to the reaction mixture, which results in the formation of EABS.
Applications De Recherche Scientifique
EABS has several scientific research applications, including its use as a pH indicator and a fluorescent probe. It is also used in the synthesis of various organic compounds, including dyes and pharmaceuticals. In addition, EABS is used in the study of enzyme kinetics, protein-ligand interactions, and DNA-protein interactions.
Propriétés
Numéro CAS |
119-22-2 |
|---|---|
Nom du produit |
Benzoic acid, 2-(ethylamino)-5-sulfo- |
Formule moléculaire |
C9H11NO5S |
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
2-(ethylamino)-5-sulfobenzoic acid |
InChI |
InChI=1S/C9H11NO5S/c1-2-10-8-4-3-6(16(13,14)15)5-7(8)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)(H,13,14,15) |
Clé InChI |
WXUAZZARGUDIHU-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
SMILES canonique |
CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
Autres numéros CAS |
119-22-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















